2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline

Medicinal Chemistry Physicochemical Properties Drug Design

This heterocyclic building block features a unique trifluoromethyl-substituted pyrimidine linked via thioether to an aniline core, delivering an ideal LogP of 2.8 for CNS-permeable kinase inhibitor scaffolds. Its dual orthogonal reactive handles (aniline & thioether) enable efficient two-dimensional SAR exploration, while the -CF₃ group improves microsomal stability and reduces oxidative clearance compared to generic 4-methyl analogs. A strategic fragment-to-lead intermediate for parallel medicinal chemistry—order ≥95% purity research-grade material now.

Molecular Formula C11H8F3N3S
Molecular Weight 271.26 g/mol
CAS No. 680593-98-0
Cat. No. B3149891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline
CAS680593-98-0
Molecular FormulaC11H8F3N3S
Molecular Weight271.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)SC2=NC=CC(=N2)C(F)(F)F
InChIInChI=1S/C11H8F3N3S/c12-11(13,14)9-5-6-16-10(17-9)18-8-4-2-1-3-7(8)15/h1-6H,15H2
InChIKeyPZCMEPFDFQCKEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline (CAS 680593-98-0): Molecular Profile and Procurement Context


2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline (CAS 680593-98-0) is a heterocyclic building block characterized by a trifluoromethyl-substituted pyrimidine ring linked via a thioether bridge to an aniline moiety [1]. With a molecular weight of 271.26 g/mol and a computed XLogP3-AA of 2.8, it is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research [2]. The compound is commercially available from multiple specialty chemical suppliers, typically at 95% purity, and is intended exclusively for laboratory research and further manufacturing use, not for direct human application .

Why Generic Substitution of 2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline Fails: A Structural and Physicochemical Perspective


Substituting 2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline with a generic 4-alkyl or 4-halo pyrimidine analog is not a trivial exchange due to the unique electronic and steric effects conferred by the trifluoromethyl (-CF₃) group. The strong electron-withdrawing nature of -CF₃ significantly alters the pyrimidine ring's reactivity, the acidity of the aniline protons, and the overall molecular lipophilicity, impacting both the synthetic transformations the building block can undergo and the binding affinity of downstream compounds [1][2]. This section provides a quantitative comparison to the closest 4-methyl analog to demonstrate that generic substitution introduces a measurable change in key molecular properties, which can cascade into altered pharmacokinetic and pharmacodynamic outcomes in final drug candidates [3].

Product-Specific Quantitative Evidence Guide for 2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline: Comparator-Based Differentiation


Lipophilicity (LogP) Differentiation: -CF₃ vs. -CH₃ in 2-Thiopyrimidine-Aniline Scaffolds

The target compound's computed lipophilicity (XLogP3-AA = 2.8) is significantly higher than that of its direct 4-methyl analog, 4-[(4-methyl-2-pyrimidinyl)thio]aniline (LogP = 2.3). This +0.5 unit increase in LogP, attributable to the trifluoromethyl group, can enhance passive membrane permeability and alter tissue distribution in downstream drug candidates. [1][2]

Medicinal Chemistry Physicochemical Properties Drug Design

Molecular Weight Differentiation and Its Impact on Fragment-Based Drug Design

The target compound (MW 271.26 Da) is 54 mass units heavier than the 4-methyl analog (MW 217.29 Da) due to the replacement of -CH₃ with -CF₃. This places the target compound in a higher molecular weight bracket, which can be a critical factor in early-stage drug discovery where fragment efficiency and ligand efficiency metrics are used to prioritize chemical series. [1][2]

Fragment-Based Drug Discovery Lead Optimization Medicinal Chemistry

Enhanced Metabolic Stability via Trifluoromethyl Incorporation: A Class-Level Inference

While no direct microsomal stability data for the target compound was identified in primary literature, the 4-trifluoromethyl pyrimidine motif is a well-established strategy to block oxidative metabolism at the C4 position of the pyrimidine ring. This is a class-level benefit observed across multiple medicinal chemistry campaigns, where replacing a 4-methyl group with a 4-trifluoromethyl group on a pyrimidine scaffold increased metabolic half-life by 2- to 5-fold in human liver microsome assays for analogous compounds. [1][2]

Metabolic Stability Cytochrome P450 Drug Metabolism

Synthetic Utility as a Key Intermediate in Kinase Inhibitor Libraries

The target compound's primary value is as a versatile building block for generating focused kinase inhibitor libraries. Its structure—a 2-thiopyrimidine core with a free aniline handle—allows for rapid diversification through amide coupling, reductive amination, or Suzuki cross-coupling. This synthetic utility is directly contrasted with analogs lacking the free aniline group (e.g., 2-thiopyrimidines with no amino substituent), which offer fewer sites for derivatization. [1][2]

Kinase Inhibitors Parallel Synthesis Chemical Libraries

Optimal Research and Industrial Application Scenarios for 2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline


Lead Optimization in Kinase Inhibitor Programs Requiring Enhanced Lipophilicity

When a kinase inhibitor project requires a specific LogP window (e.g., 2.5-3.5) for optimal CNS penetration or cellular permeability, 2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline serves as an ideal core scaffold. Its computed LogP of 2.8 positions it favorably compared to the more polar 4-methyl analog (LogP 2.3), reducing the need for additional lipophilic modifications that could increase molecular weight or introduce toxicity [1]. This is supported by the quantitative lipophilicity differentiation detailed in Section 3.

Fragment-to-Lead Expansion Using a Lead-Like Starting Point

In fragment-based drug discovery (FBDD), 2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline is strategically positioned as a 'lead-like' fragment due to its molecular weight of 271.26 Da, which is above the typical fragment threshold (<250 Da) but below that of advanced leads (>350 Da). This allows medicinal chemists to progress from a fragment hit to a lead series with fewer synthetic steps compared to starting from a 4-methyl analog (MW 217.29 Da), which would require additional heavy atom additions to reach the same development stage [2].

Mitigating CYP-Mediated Oxidative Metabolism in Pyrimidine-Containing Drug Candidates

For projects where in vitro microsomal stability data reveals rapid oxidative clearance at the pyrimidine C4 position, incorporating the 4-trifluoromethyl motif of the target compound is a proven medicinal chemistry strategy. While no specific data exists for this exact compound, the class-level inference from analogous pyrimidine series (2-5x increase in microsomal half-life for -CF₃ over -CH₃) supports its use as a building block to improve the pharmacokinetic profile of lead candidates [3]. This scenario directly leverages the class-level evidence presented in Section 3.

Parallel Synthesis of Focused Kinase Inhibitor Libraries

2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline is optimally utilized as a core intermediate in parallel medicinal chemistry efforts aimed at generating small, focused libraries of kinase inhibitors. Its orthogonal reactive handles (aniline and thioether) allow for two-dimensional diversity: amide or sulfonamide formation at the aniline, and sulfur oxidation or further functionalization at the thioether. This dual diversification capability, as compared to mono-functional analogs, enables more efficient exploration of structure-activity relationships (SAR) within a given chemical series [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.